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Compound of Interest

Compound Name: Rolitetracycline

Cat. No.: B15563568 Get Quote

An In-Depth Technical Guide to the Discovery and Synthesis of Rolitetracycline

Introduction
Rolitetracycline, a significant member of the tetracycline class of antibiotics, represents a key

advancement in the development of semi-synthetic antibacterial agents. First synthesized in

1958 by Bristol-Myers Laboratories, it was the first semi-synthetic tetracycline to be introduced.

[1][2][3][4] Developed as a prodrug of tetracycline, its primary advantage is its high water

solubility, which makes it suitable for parenteral (intravenous or intramuscular) administration in

severe infections where high antibiotic concentrations are required or oral administration is not

feasible.[5] Rolitetracycline is formed through a Mannich condensation of tetracycline with

formaldehyde and pyrrolidine. This modification enhances bioavailability compared to its parent

compound, tetracycline.

This guide provides a comprehensive overview of the chemical properties, synthesis,

mechanism of action, and pharmacokinetics of Rolitetracycline, intended for researchers and

professionals in drug development.

Chemical and Physical Properties
Rolitetracycline is a yellow to orange solid compound with distinct physical and chemical

characteristics that facilitate its use as a parenteral antibiotic. Its key properties are

summarized below.
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Property Value Source

IUPAC Name

(2Z,4S,4aS,5aS,6S,12aS)-4-

(dimethylamino)-6,10,11,12a-

tetrahydroxy-2-

{hydroxy[(pyrrolidin-1-

ylmethyl)amino]methylene}-6-

methyl-4a,5a,6,12a-

tetrahydrotetracene-

1,3,12(2H,4H,5H)-trione

PubChem

Synonyms

Pyrrolidinomethyltetracycline,

N-

(Pyrrolidinomethyl)tetracycline,

Reverin, Syntetrin

PubChem, CymitQuimica,

IUPHAR/BPS

CAS Number 751-97-3 AG Scientific, TOKU-E

Chemical Formula C₂₇H₃₃N₃O₈
CymitQuimica, AG Scientific,

TOKU-E

Molecular Weight 527.57 g/mol CymitQuimica, AG Scientific

Appearance Yellow to orange solid TOKU-E

Solubility

Highly soluble in water

(approx. 1 g/mL); partially

soluble in ethanol and

methanol.

MERCK INDEX (1996) via

PubChem, ChemicalBook

Storage -20°C AG Scientific, TOKU-E

Synthesis of Rolitetracycline
The synthesis of Rolitetracycline is achieved through the Mannich reaction, a three-

component organic reaction that involves the aminoalkylation of an acidic proton located next

to a carbonyl group. In this specific application, tetracycline is reacted with formaldehyde and a

secondary amine, pyrrolidine.
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An improved and more efficient method involves the pre-formation of N,N'-methylene-bis-

pyrrolidine, which is then reacted with tetracycline and formaldehyde. This process reportedly

gives better yields, reduces the formation of water during synthesis, and avoids potential

degradation of tetracycline by the basicity of pyrrolidine.
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+
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+
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Caption: Synthesis of Rolitetracycline via Mannich Condensation.

Experimental Protocol: Synthesis via Mannich Reaction
The following protocol is a representative method for the synthesis of Rolitetracycline.

Materials:

Tetracycline base

Pyrrolidine
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Formaldehyde (37% solution in water) or Paraformaldehyde

tert-Butyl alcohol (solvent)

Methylene chloride (solvent for improved method)

Diethyl ether or other suitable non-polar solvent for precipitation

Reaction vessel with stirring and temperature control

Filtration apparatus

Procedure:

Reaction Setup: In a suitable reaction vessel, dissolve tetracycline base in tert-butyl alcohol.

The mixture should be stirred continuously.

Addition of Reagents: To the stirred solution, add pyrrolidine followed by the dropwise

addition of formaldehyde solution. The reaction is typically carried out at ambient

temperature (20-25°C).

Reaction Time: Allow the reaction to proceed with stirring for several hours until completion.

The progress can be monitored using an appropriate chromatographic technique (e.g.,

HPLC).

Isolation of Product: Once the reaction is complete, the product, Rolitetracycline, is

precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.

Purification: The precipitated solid is collected by filtration, washed with the non-polar solvent

to remove unreacted starting materials and impurities, and then dried under vacuum.

Characterization: The final product's identity and purity (>98%) can be confirmed using

techniques such as HPLC, Mass Spectrometry, and NMR spectroscopy.

Improved Method Variation:

Pre-formation of Methylene-bis-pyrrolidine: React formaldehyde or paraformaldehyde with

pyrrolidine by heating in an inert organic solvent (e.g., ethanol) under reflux. The resulting
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N,N'-methylene-bis-pyrrolidine can be purified by distillation.

Final Reaction: Add the pre-formed methylene-bis-pyrrolidine to a mixture of tetracycline

base and formaldehyde in an inert solvent like methylene chloride at ambient temperature.

Workup: Follow steps 4-6 from the standard procedure for isolation, purification, and

characterization.

Mechanism of Action
As a member of the tetracycline family, Rolitetracycline is a broad-spectrum antibiotic that

functions by inhibiting protein synthesis in bacteria. It is considered a bacteriostatic agent,

meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.

The mechanism involves the following steps:

Prodrug Activation: After administration, Rolitetracycline acts as a prodrug and hydrolyzes

in the body to release the active tetracycline molecule.

Bacterial Entry: The active tetracycline passively diffuses through porin channels in the outer

membrane of susceptible Gram-negative bacteria and through the cell wall of Gram-positive

bacteria.

Ribosomal Binding: Inside the bacterial cell, tetracycline reversibly binds to the 30S

ribosomal subunit.

Inhibition of Protein Synthesis: This binding action physically blocks the attachment of

aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. By preventing the

addition of new amino acids to the growing peptide chain, protein synthesis is effectively

halted.
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Caption: Rolitetracycline inhibits bacterial protein synthesis.

Pharmacokinetics
Rolitetracycline is classified as a Group 1 tetracycline, characterized by its parenteral route of

administration. Its pharmacokinetic profile is tailored for situations requiring rapid achievement

of high antibiotic concentrations.
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Parameter Value / Description Species Source

Administration

Parenteral

(Intravenous,

Intramuscular)

Human, various

animals

Bioavailability

Not applicable for

parenteral

administration.

Improved over oral

tetracycline.

-

Plasma Half-life (t½) 5–8 hours Human

1.51 hours Sheep

3.06 hours Pigs

2.18 hours Rabbits

4.33 hours Chickens

Metabolism Minimal metabolism. Human

Elimination

Primarily excreted in

urine (~50%

unchanged) and

feces.

Human

Peak Plasma Conc.
4–6 mg/L (after 350

mg IV dose)
Human

Experimental Protocols
Protocol: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the

MIC of an antibiotic against a specific bacterial strain.

Materials:
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Rolitetracycline stock solution of known concentration

Sterile 96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Bacterial inoculum (e.g., E. coli, S. aureus) standardized to ~5 x 10⁵ CFU/mL

Incubator (35-37°C)

Plate reader or visual assessment tools

Procedure:

Serial Dilution: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

Add 100 µL of the Rolitetracycline stock solution (at a concentration of 2x the highest

desired test concentration) to well 1.

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then

transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11.

Well 12 serves as the growth control (no drug).

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (1 through 12),

bringing the final volume in each well to 100 µL. This halves the drug concentration in each

well to the final test concentration.

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air

conditions.

Reading Results: The MIC is determined as the lowest concentration of Rolitetracycline at

which there is no visible growth of bacteria (i.e., the first clear well). This can be assessed

visually or by using a plate reader to measure optical density.
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Caption: Experimental workflow for MIC determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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